(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione
Overview
Description
F-14329 is a tetramic acid fungal metabolite derived from the marine fungus Chaunopycnis. It is known for its metal-chelating properties, binding to ions such as iron, copper, magnesium, zinc, and aluminum
Preparation Methods
F-14329 is typically isolated from the culture broth of the fungus Tolypocladium album. The fungus is cultured in a liquid medium at 30°C for 12 days. The whole culture broth is then extracted with 1-butanol. The crude extract undergoes consecutive fractionation using silica gel and ODS column chromatographies, followed by reverse-phase high-performance liquid chromatography (HPLC) to yield F-14329 .
Chemical Reactions Analysis
F-14329 undergoes several types of chemical reactions, including:
Oxidation: F-14329 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the tetramic acid structure.
Substitution: Substitution reactions can occur at different positions on the tetramic acid ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
F-14329 has several scientific research applications:
Chemistry: It is used as a metal chelator in various chemical assays and experiments.
Biology: F-14329 has been studied for its potential to protect cells from cytotoxicity induced by certain compounds.
Mechanism of Action
F-14329 exerts its effects primarily through its metal-chelating properties. By binding to metal ions, it can inhibit various metal-dependent enzymes and processes. In cancer cells, F-14329 induces apoptosis by regulating the expression of Bcl-2 family proteins, specifically down-regulating anti-apoptotic Bcl-2 and up-regulating pro-apoptotic Bax levels .
Comparison with Similar Compounds
F-14329 is similar to other tetramic acid derivatives such as tolypoalbin and chaunolidine B. F-14329 is unique due to its specific metal-chelating properties and its ability to induce apoptosis in cancer cells. Other similar compounds include:
Tolypoalbin: Another tetramic acid derivative from Tolypocladium album with similar metal-chelating properties.
Chaunolidine B: A compound with a structure similar to F-14329, also exhibiting metal-chelating properties.
F-14329 stands out due to its specific applications in cancer therapy and its unique mechanism of action.
Properties
IUPAC Name |
3-(1-hydroxy-2,4-dimethyloct-6-enylidene)-5-[hydroxy-(4-hydroxyphenyl)methyl]pyrrolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-4-5-6-12(2)11-13(3)18(24)16-20(26)17(22-21(16)27)19(25)14-7-9-15(23)10-8-14/h4-5,7-10,12-13,17,19,23-25H,6,11H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIISBMWNKBQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)CC(C)C(=C1C(=O)C(NC1=O)C(C2=CC=C(C=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942195-19-9 | |
Record name | F-14329 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F-14329 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0UC29585R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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